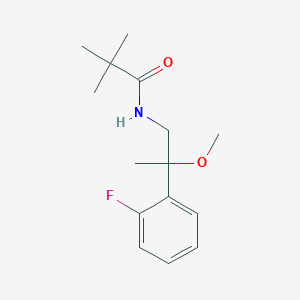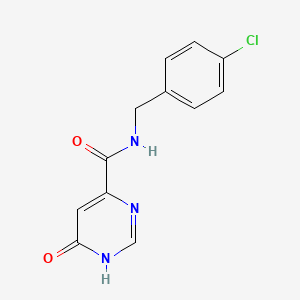
N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a 4-chlorobenzyl chloride . The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4-position with a carboxamide group and at the 6-position with a hydroxyl group. Additionally, the nitrogen of the carboxamide group would be bonded to a 4-chlorobenzyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group could be esterified, or the chlorine atom could undergo nucleophilic substitution . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have certain solubility, density, and refractive index .科学的研究の応用
Pyrimidine Synthesis and Functionalization
Research has shown various methods for synthesizing and functionalizing pyrimidines, a class of compounds to which N-(4-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide belongs. For instance, one study outlined the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating the versatility of pyrimidine compounds in forming complex heterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005). This approach reflects the broader potential of pyrimidines in medicinal chemistry and materials science.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been investigated for their antiviral properties. A particular study highlighted the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which exhibited significant antiviral activity against a range of viruses, including herpes simplex and HIV (Holý et al., 2002). This suggests that this compound could be explored for similar antiviral applications, given its structural similarity.
Anticancer and Anti-inflammatory Potential
Research into pyrazolopyrimidines, a related class of compounds, has shown significant anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their efficacy against cancer cells and as 5-lipoxygenase inhibitors (Rahmouni et al., 2016). This highlights the potential therapeutic applications of pyrimidine derivatives in addressing inflammation and cancer.
Antibacterial Applications
The exploration of pyrimidine derivatives for antibacterial purposes has also been documented. A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their synthesis and subsequent evaluation for antibacterial activity, indicating promising results against certain bacterial strains (Rostamizadeh et al., 2013). This suggests that modifications to the pyrimidine core, like those in this compound, could yield compounds with useful antibacterial properties.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIFTJYHQFHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
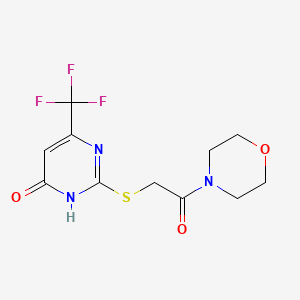
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)
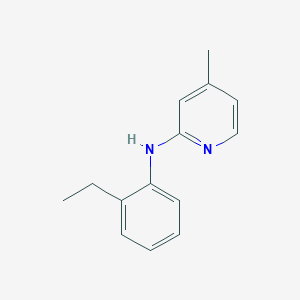
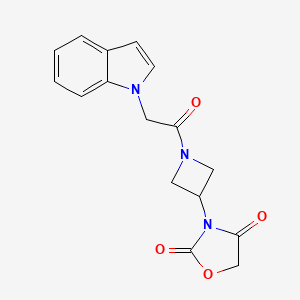
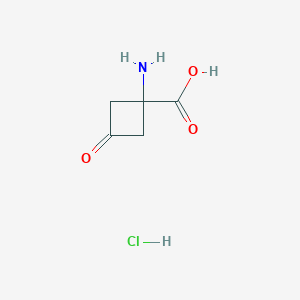
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)


